7-phenyl-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound characterized by a thienopyrimidine core structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include therapeutic applications. The systematic name reflects its complex structure, which includes a phenyl group and a piperidinyl moiety, contributing to its unique properties and reactivity.
This compound belongs to the class of thienopyrimidine derivatives, which are known for their diverse biological activities, including antitumor and antimicrobial properties. The specific classification of 7-phenyl-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one highlights its potential as a lead compound in drug development, particularly in targeting various molecular pathways relevant to disease mechanisms.
The synthesis of 7-phenyl-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one typically involves cyclization reactions of thiophene derivatives. One widely used method includes heating thiophene-2-carboxamides in formic acid, which facilitates the formation of the thieno[3,2-d]pyrimidin-4-one structure. This reaction often requires careful control of temperature and reaction time to optimize yield and purity.
In addition to traditional methods, palladium-catalyzed cross-coupling reactions have been explored for synthesizing related compounds within the thienopyrimidine series. These reactions include Suzuki–Miyaura and Buchwald–Hartwig coupling techniques, which allow for the introduction of various substituents on the aromatic rings, enhancing the biological activity of the resulting compounds .
The molecular structure of 7-phenyl-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one is defined by its heterocyclic framework consisting of a thieno ring fused with a pyrimidine ring. Key structural features include:
The molecular formula is , with a molecular weight of approximately 325.42 g/mol. The compound's structural integrity is crucial for its biological activity and interaction with target proteins.
7-phenyl-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one can undergo several chemical transformations:
Common reagents for these reactions include:
The outcomes of these reactions depend significantly on the specific conditions applied, including temperature, solvent choice, and reaction time.
The mechanism of action for 7-phenyl-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may inhibit certain enzymes or receptors associated with disease pathways. For instance, it may act as an inhibitor in signaling pathways linked to cancer proliferation or inflammation.
7-phenyl-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one exhibits several notable physical properties:
Chemical properties include:
These properties are critical for understanding how the compound behaves in biological systems and during chemical synthesis.
7-phenyl-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Heterocyclic compounds dominate kinase inhibitor development due to their ability to mimic purine nucleotides and engage in critical hydrogen-bonding interactions with kinase hinge regions. The thieno[3,2-d]pyrimidin-4(3H)-one scaffold exemplifies this principle, with its:
Table 1: Bioactive Thieno[3,2-d]pyrimidin-4(3H)-one Analogues in Targeted Therapy
Compound Structure | Target | Key Activity | Reference |
---|---|---|---|
2-(Piperidin-1-yl)-7-phenyl | PDE7A/B | IC₅₀ = 5-50 nM; suppresses TNF-α/IL-17 in microglia | [1] |
Pyrido[2,3-d]pyrimidine-2,4-diamine | PTP1B | Selective inhibition; improves insulin sensitivity | [7] |
4-(N-substituted)-2-(pyridin-4-yl) | aPKCι/ζ | Blocks VEGF-induced permeability; IC₅₀ = 13 nM | [2] [10] |
7-Phenyl-2-(3-aminopyrrolidin-1-yl) | EGFRT790M/L858R | Antiproliferative IC₅₀ = 87 nM in H1975 cells | [6] [8] |
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold has been strategically engineered to inhibit oncogenic kinases, particularly epidermal growth factor receptor (EGFR) and atypical protein kinase C (aPKC) isoforms:
EGFR Inhibition: Third-generation EGFR inhibitors like olmutinib incorporate the thienopyrimidine core to overcome T790M resistance mutations. These derivatives exploit covalent interactions with Cys797 in the ATP-binding pocket. Compound B1 (thieno[3,2-d]pyrimidine analogue) exhibits IC₅₀ = 13 nM against EGFRL858R/T790M and >76-fold selectivity over EGFRWT, translating to potent anti-proliferative effects in H1975 lung cancer cells (IC₅₀ = 0.087 μM) [6] [9].
aPKC Inhibition: Tricyclic thieno[2,3-d]pyrimidines (e.g., CRT0066854) bind the ATP-pocket of aPKCι/ζ, reducing vascular permeability in macular edema models. Optimized analogues like 7l block TNF-α-induced NFκB activation and exhibit favorable brain/eye distribution (AUCeye > AUCplasma), making them promising for ocular diseases resistant to anti-VEGF therapy [2] [10].
Scaffold Hopping: Pyrido[2,3-d]pyrimidine variants maintain similar hydrogen-bonding patterns but alter π-stacking efficiency. For instance, 7-phenyl-pyrido[2,3-d]pyrimidine-2,4-diamines show enhanced selectivity for PTP1B over TC-PTP, underscoring how minor core modifications redirect target engagement [7].
The bioactivity of 7-phenyl-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one is critically dependent on its C2 and C7 substituents:
Electron Donation: Piperidine’s amine nitrogen donates electrons to the pyrimidinone ring, augmenting hydrogen-bond acceptor capacity at N1 and C4=O. This electronic modulation improves affinity for PDE7’s catalytic pocket by 5-fold compared to morpholine analogues [1].
Phenyl at C7:
Table 2: Impact of C2/C7 Substituents on Pharmacological Profiles
C2 Group | C7 Group | PDE7 IC₅₀ (nM) | aPKC Inhibition (%) | Microsomal t₁/₂ (min) |
---|---|---|---|---|
Piperidin-1-yl | Phenyl | 5–50 | <20% at 1 μM | 28 (human) |
Morpholino | Phenyl | 100–200 | 15% | 35 |
Piperidin-1-yl | Methyl | >1000 | 75% | 42 |
Dimethylamino | Phenyl | 50–100 | 30% | 18 |
Compound Names Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1